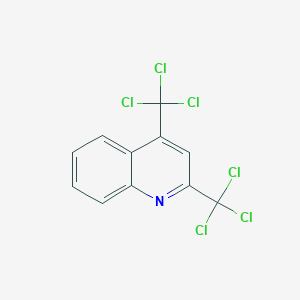

2,4-Bis(trichloromethyl)quinoline

CAS No.: 203506-37-0

Cat. No.: VC8397142

Molecular Formula: C11H5Cl6N

Molecular Weight: 363.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203506-37-0 |

|---|---|

| Molecular Formula | C11H5Cl6N |

| Molecular Weight | 363.9 g/mol |

| IUPAC Name | 2,4-bis(trichloromethyl)quinoline |

| Standard InChI | InChI=1S/C11H5Cl6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H |

| Standard InChI Key | XITQDHMQIVKTSO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Features

Basic Molecular Characteristics

2,4-Bis(trichloromethyl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The substitution pattern at the 2- and 4-positions with trichloromethyl groups introduces significant steric bulk and electron-withdrawing effects, influencing its reactivity and stability. Key molecular parameters include:

| Property | Value |

|---|---|

| Empirical Formula | |

| Molecular Weight | 363.88 g/mol |

| Boiling Point (predicted) | 402.8 ± 40.0°C |

| Density (predicted) | 1.658 ± 0.06 g/cm³ |

| pKa (predicted) | -1.11 ± 0.61 |

Table 1: Predicted physicochemical properties of 2,4-bis(trichloromethyl)quinoline .

The low predicted pKa (-1.11) suggests strong electron-withdrawing effects from the trichloromethyl groups, rendering the quinoline nitrogen highly electrophilic .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for 2,4-bis(trichloromethyl)quinoline is detailed in the available literature, analogous quinoline derivatives provide insights into plausible routes. A 2010 study demonstrated the synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline via cyclization of 2-trifluoromethylaniline, followed by chlorination . By analogy, 2,4-bis(trichloromethyl)quinoline could potentially be synthesized through:

-

Cyclization: Condensation of substituted anilines with trichloroacetaldehyde or related reagents to form the quinoline core.

-

Chloromethylation: Sequential introduction of trichloromethyl groups via Friedel-Crafts alkylation or radical-mediated chlorination.

A 2018 report on styrylquinoline carboxylates highlighted the utility of Arbuzov and Horner–Wadsworth–Emmons (HWE) reactions for functionalizing quinoline scaffolds , suggesting these methods could be adapted for introducing trichloromethyl groups.

Physicochemical Properties

Thermal Stability

The predicted boiling point of 402.8°C indicates high thermal stability, likely due to strong intermolecular halogen bonding and the rigid quinoline framework. This property aligns with trends observed in other polyhalogenated quinolines, which exhibit decomposition temperatures above 300°C .

Solubility and Reactivity

The compound’s low predicted aqueous solubility (implied by LogP ≈ 4.16 based on analog data ) suggests preferential solubility in nonpolar organic solvents like dichloromethane or chlorobenzene. The trichloromethyl groups are susceptible to nucleophilic displacement reactions, as demonstrated in studies where similar groups were replaced by hydrazine to form hydrazinoquinolines .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume